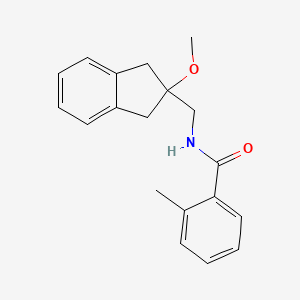

N1-((3-(间甲苯磺酰基)-1,3-氧杂环辛烷-2-基)甲基)-N2-(3-甲氧基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

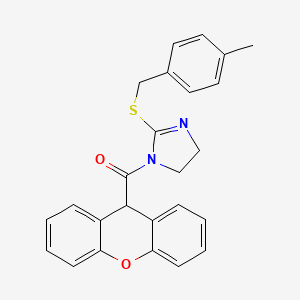

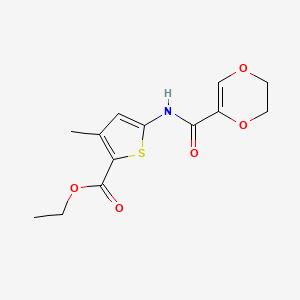

The compound is a complex organic molecule. It contains a 1,3-oxazinan-2-yl group, a mesitylsulfonyl group, and a 3-methoxybenzyl group . These groups are common in various organic compounds and have been studied in different contexts.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution, condensation, and others .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the oxazinan ring, the sulfonyl group, and the methoxybenzyl group could make it susceptible to various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would depend on its specific structure .科学研究应用

治疗应用的光化学特性

具有特定取代基(如 3-甲氧基苄基)的化合物已被探索其光化学特性,特别是在癌症治疗的光动力治疗中。一项研究描述了用苯磺酰胺衍生物基团取代的锌酞菁的合成、表征和应用,展示了高单线态氧量子产率。此类特性对于光动力治疗中使用的 II 型光敏剂至关重要,暗示了类似结构化合物的潜在治疗应用 (Pişkin, Canpolat, & Öztürk, 2020).

抗菌活性

金属配合物的抗菌活性,包括那些含有类似于 3-甲氧基苄基部分的席夫碱配体的金属配合物,一直是研究课题。对新型席夫碱配体的钴(II)、铜(II)、镍(II) 和锌(II) 配合物进行的研究揭示了对各种微生物的抗菌功效。这表明具有类似官能团的化合物可能具有有价值的抗菌特性,可用于开发新的抗菌剂 (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

纳米结构材料合成

通过热分解从 Ce(III)-苯并恶嗪二聚体配合物合成纳米结构材料(如氧化铈 (CeO2))展示了复杂有机分子在材料科学中的潜力。具有甲氧基取代基的苯并恶嗪二聚体已被用于制备金属配体配合物,在热分解后形成单相氧化铈纳米颗粒。此类方法突出了复杂有机化合物在纳米材料合成中的用途,这些纳米材料在催化、电子和环境修复中具有潜在应用 (Veranitisagul 等人,2011).

合成方法和化学转化

在哌嗪二酮中特定基团(如 N-(4-甲氧基苄基) 基团)的氧化去除的研究支持了新型合成方法的开发。此类研究不仅增强了我们对化学反应性和机理的理解,还为复杂有机分子的合成提供了新工具。这对药物开发、农用化学品研究和功能材料的合成具有广泛的意义 (Yamaura 等人,1985).

作用机制

Target of Action

The primary target of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite .

Mode of Action

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . The mechanism of inhibition is most likely irreversible or slowly reversible .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of anandamide, a key endocannabinoid . This results in enhanced activation of cannabinoid receptors, particularly CB1 receptors, which are predominantly found in the central nervous system . The activation of these receptors inhibits adenyl cyclase, decreasing the production of cyclic AMP .

Result of Action

The inhibition of FAAH by N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide leads to an increase in anandamide levels, resulting in enhanced activation of cannabinoid receptors . This can lead to a variety of effects, including analgesic, anti-inflammatory, and neuroprotective effects .

属性

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEXGRPWFSHVSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)

![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)

![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)

![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)